[1-(difluoromethyl)-1H-pyrazol-4-yl](piperazin-1-yl)methanone
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Overview
Description
1-(difluoromethyl)-1H-pyrazol-4-ylmethanone: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and a piperazine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-1H-pyrazol-4-ylmethanone typically involves the reaction of a pyrazole derivative with a piperazine derivative under specific conditions. One common method involves the use of a difluoromethylating agent to introduce the difluoromethyl group onto the pyrazole ring, followed by the coupling of the resulting intermediate with a piperazine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically involving the pyrazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate .
Reduction: : Reduction reactions can target the difluoromethyl group or the pyrazole ring, often using reducing agents such as lithium aluminum hydride or sodium borohydride .
Substitution: : The compound can participate in substitution reactions, particularly at the piperazine moiety. Common reagents include alkyl halides and acyl chlorides .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substituting Agents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce difluoromethylated pyrazole derivatives .
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry .
Biology: : It has been studied for its potential biological activities, including anti-inflammatory and anti-cancer properties .
Medicine: : Research has explored its use as a potential therapeutic agent due to its ability to interact with specific molecular targets .
Industry: : The compound is used in the development of new materials and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-pyrazol-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the piperazine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness: : The unique combination of the difluoromethyl group and the piperazine moiety in 1-(difluoromethyl)-1H-pyrazol-4-ylmethanone distinguishes it from other similar compounds.
Properties
IUPAC Name |
[1-(difluoromethyl)pyrazol-4-yl]-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N4O/c10-9(11)15-6-7(5-13-15)8(16)14-3-1-12-2-4-14/h5-6,9,12H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZBFHLIECDXJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CN(N=C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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